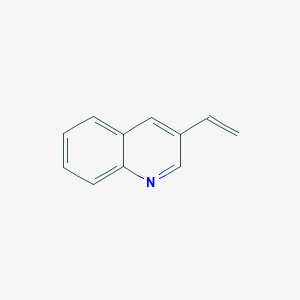

3-Éthénylquinoléine

Vue d'ensemble

Description

3-Ethenylquinoline is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound commonly found in many natural products and synthetic drugs. 3-Ethenylquinoline is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Applications Photovoltaïques

Les dérivés de 3-éthénylquinoléine ont été identifiés comme des matériaux prometteurs dans la photovoltaïque de troisième génération . Leurs propriétés uniques, telles que les spectres d'absorption et les niveaux d'énergie, les rendent adaptés à une utilisation dans les cellules solaires polymères et les cellules solaires à colorant. La mise en œuvre de ces dérivés dans les cellules photovoltaïques a montré des caractéristiques de performance significatives, ce qui en fait un domaine de recherche précieux pour la production d'énergie durable.

Chimie Médicinale

Dans le domaine de la chimie médicinale, les motifs quinoléine, y compris la 3-éthénylquinoléine, sont reconnus pour leur large spectre d'activités biologiques . Ils ont été explorés pour leur potentiel dans le traitement de diverses affections, notamment le cancer, l'inflammation, le paludisme et la tuberculose. L'importance pharmacologique des dérivés de la quinoléine témoigne de leur importance dans la découverte et le développement de médicaments.

Électronique

Les dérivés de la quinoléine sont utilisés dans l'industrie électronique, en particulier dans la conception de diodes électroluminescentes organiques (OLED) et de transistors . Leurs propriétés matérielles contribuent à la couche d'émission des OLED, soulignant leur rôle dans l'avancement de la technologie des dispositifs électroniques.

Chimie Industrielle

La polyvalence de la 3-éthénylquinoléine s'étend à la chimie industrielle, où elle est impliquée dans des procédés chimiques verts et durables . Ses dérivés sont synthétisés à l'aide de méthodes respectueuses de l'environnement, contribuant au développement de pratiques industrielles plus propres.

Sciences de l'Environnement

La recherche en sciences de l'environnement a exploré l'impact de la contamination par la quinoléine et ses dérivés dans divers écosystèmes . La stabilité et la toxicité potentielle de ces composés nécessitent des méthodes d'élimination efficaces, ce qui est un domaine d'étude crucial pour la protection de l'environnement.

Science des Matériaux

En science des matériaux, les dérivés de la 3-éthénylquinoléine sont explorés pour leur application dans la création de matériaux avancés, tels que ceux utilisés dans la photovoltaïque . Leur rôle dans le développement de nouveaux matériaux présentant des propriétés souhaitables pour diverses applications est un domaine de recherche actif.

Mécanisme D'action

Target of Action

The primary target of 3-Ethenylquinoline is the Poly [ADP-ribose] polymerase 1 (PARP1) enzyme . PARP1 is involved in the base excision repair (BER) pathway, which repairs damaged DNA. It mediates the poly (ADP-ribosyl)ation of a number of proteins, including itself .

Mode of Action

3-Ethenylquinoline interacts with its target, PARP1, by inhibiting its function . This inhibition disrupts the normal functioning of the BER pathway, leading to changes in DNA repair mechanisms .

Biochemical Pathways

The inhibition of PARP1 by 3-Ethenylquinoline affects the BER pathway . This pathway is responsible for repairing small base lesions in the DNA molecule that could otherwise lead to mutations and cancer . The disruption of this pathway can lead to an accumulation of DNA damage, potentially leading to cell death .

Pharmacokinetics

Quinolones, a class of compounds to which 3-ethenylquinoline belongs, generally have excellent oral bioavailability and are known to penetrate well into many body tissues and fluids .

Result of Action

The inhibition of PARP1 by 3-Ethenylquinoline leads to disruption of the BER pathway, potentially causing an accumulation of DNA damage . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Action Environment

The action, efficacy, and stability of 3-Ethenylquinoline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its absorption and metabolism . Additionally, factors such as pH and temperature can impact the stability of 3-Ethenylquinoline .

Analyse Biochimique

Biochemical Properties

3-Ethenylquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions often involve the binding of 3-Ethenylquinoline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Ethenylquinoline can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

3-Ethenylquinoline has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Ethenylquinoline has been found to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses . It can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, 3-Ethenylquinoline can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Ethenylquinoline involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, 3-Ethenylquinoline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethenylquinoline can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that 3-Ethenylquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Ethenylquinoline in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of 3-Ethenylquinoline can vary with different dosages in animal models. At lower doses, 3-Ethenylquinoline may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of 3-Ethenylquinoline.

Metabolic Pathways

3-Ethenylquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 3-Ethenylquinoline can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 3-Ethenylquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, 3-Ethenylquinoline can bind to plasma proteins, affecting its bioavailability and distribution within the body . These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Ethenylquinoline can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . The localization of 3-Ethenylquinoline within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-Ethenylquinoline is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOYYTCXZWWCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465696 | |

| Record name | 3-ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67752-31-2 | |

| Record name | 3-ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

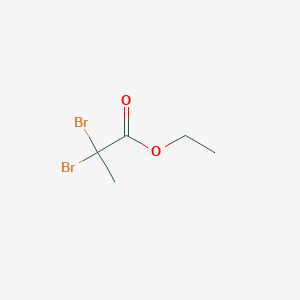

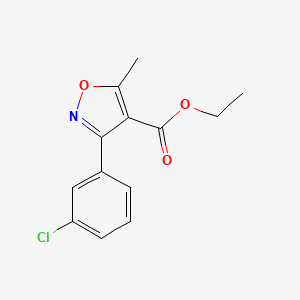

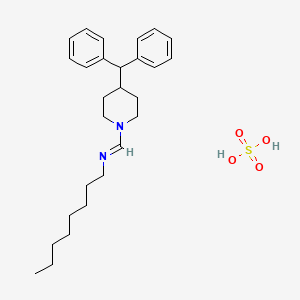

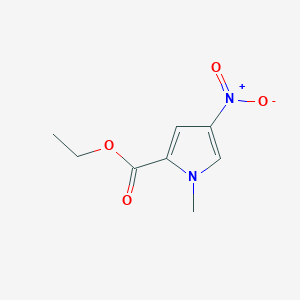

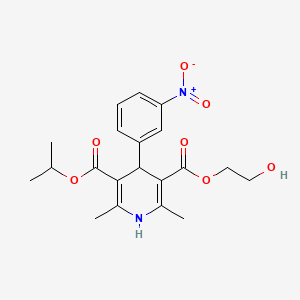

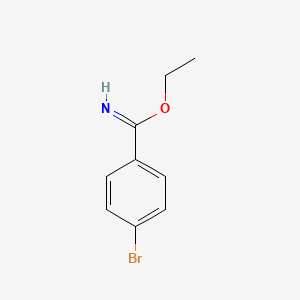

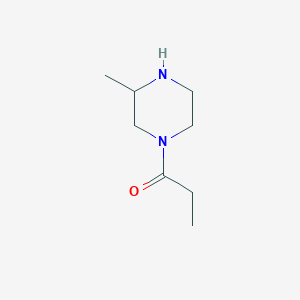

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

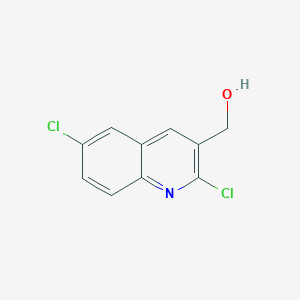

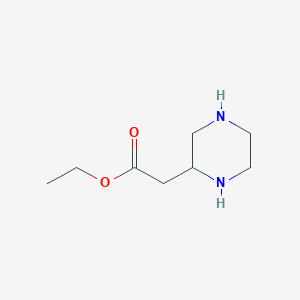

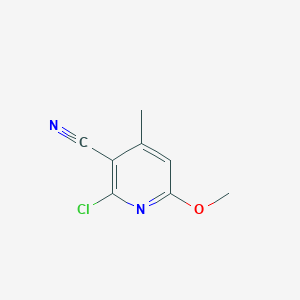

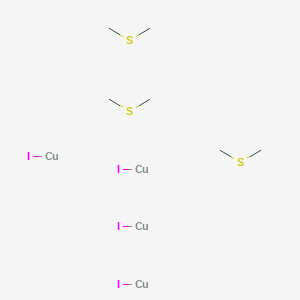

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)